Copper;sulfanylidenecopper

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

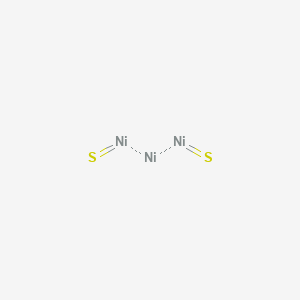

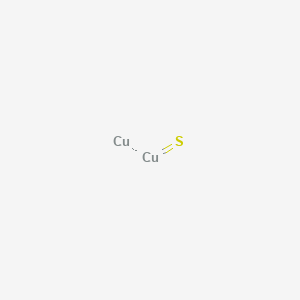

Copper;sulfanylidenecopper, also known as Copper sulphide, has the molecular formula CuS . It is an inorganic compound and is considered a mono-constituent substance . The molecular weight of Copper;sulfanylidenecopper is 159.16 g/mol .

Synthesis Analysis

Copper (II) complexes with sulfanilamide as ligand have been synthesized and characterized by spectrometric methods, thermal analysis, single crystal X-ray diffraction, and electrochemical investigation . The synthesis of N-acyl sulfenamides via copper-catalyzed nitrene-mediated S-amidation of both alkyl and aryl thiols with various carboxylic acid-derived has also been reported .

Molecular Structure Analysis

The molecular structure of Copper;sulfanylidenecopper is represented by the formula Cu2S . The structure is 2D and the generation of a 3D structure is disallowed due to unsupported elements, mixtures, or salts .

Chemical Reactions Analysis

Copper ions are known to undergo characteristic reactions. For instance, Copper (II) ions react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu (OH)2 . Copper (II) ions also react with potassium ferrocyanide to precipitate red-brown copper (II) ferrocyanide .

Physical And Chemical Properties Analysis

Copper;sulfanylidenecopper has a molecular weight of 159.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 157.831265 g/mol .

Safety And Hazards

将来の方向性

Plant-mediated green synthesis of nanomaterials utilises the phytochemicals in plant extracts to produce nanomaterials . This method has been used to produce copper-based nanomaterials, which have robust applications . Future research directions in this area include exploring potential biotechnological solutions and new applications concerning plant-mediated Cu-based nanomaterials .

特性

IUPAC Name |

copper;sulfanylidenecopper |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESPAFKOCOFQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Cu].[Cu] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;sulfanylidenecopper | |

CAS RN |

21112-20-9, 22205-45-4 |

Source

|

| Record name | Chalcocite (Cu2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper sulfide (Cu2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22205-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)